molecular formula C9H10N2OS B13700128 2-Ethyl-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one

2-Ethyl-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one

Cat. No.: B13700128
M. Wt: 194.26 g/mol
InChI Key: HUIDBRBLAQVRIB-UHFFFAOYSA-N
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Description

2-Ethyl-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one is a chemical scaffold of significant interest in medicinal chemistry and pharmacological research, particularly as a core structure in the development of novel therapeutics. Compounds based on the 1,2,4-benzothiadiazine 1,1-dioxide (BTD) scaffold have demonstrated potent activity as positive allosteric modulators (PAMs) of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors . By stabilizing the open state of these glutamate receptors, such molecules can enhance synaptic transmission and are investigated as potential cognitive enhancers and treatments for neurological disorders such as Alzheimer's and Parkinson's disease . Furthermore, this chemical family is being explored in oncology research. Certain halogenated benzothiadiazine derivatives have shown promising antineoplastic effects, exhibiting potent and selective cytotoxicity against aggressive cancer cell lines, including models of triple-negative breast cancer (TNBC) . The mechanism of action in this context may be multifaceted; some derivatives act as inhibitors of mitochondrial respiratory Complex II (succinate dehydrogenase), disrupting cellular energy metabolism, while others operate through undefined mechanisms independent of Complex II inhibition . Additionally, fused [1,2,4]thiadiazine derivatives have been identified as inhibitors of the MYST family of histone acetyltransferases (KATs), presenting a potential strategy for epigenetic cancer therapy . This compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate precautions and refer to the associated Safety Data Sheet (SDS) before use.

Properties

Molecular Formula

C9H10N2OS

Molecular Weight

194.26 g/mol

IUPAC Name

2-ethyl-4H-1,2,4-benzothiadiazin-3-one

InChI

InChI=1S/C9H10N2OS/c1-2-11-9(12)10-7-5-3-4-6-8(7)13-11/h3-6H,2H2,1H3,(H,10,12)

InChI Key

HUIDBRBLAQVRIB-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)NC2=CC=CC=C2S1

Origin of Product

United States

Preparation Methods

General Synthetic Route via 2-Aminobenzenesulfonamide Precursors

One of the most established methods for synthesizing benzo[e]thiadiazine derivatives involves the cyclization of 2-aminobenzenesulfonamides with orthoesters or related reagents. This method has been demonstrated in the synthesis of various 2H-benzo[e]thiadiazine 1,1-dioxide derivatives, which are structurally related to the target compound.

Typical procedure:

  • Step 1: Preparation of 2-aminobenzenesulfonamide intermediates by reduction of 2-nitrobenzenesulfonamides using hydrazine monohydrate in the presence of ferric chloride and activated charcoal under reflux conditions. This step yields the amine precursors in excellent yields (95-99%).

  • Step 2: Cyclization of these amines with trimethyl orthoacetate in refluxing conditions to afford 3-methyl-2H-benzo[e]thiadiazine 1,1-dioxide derivatives.

  • Step 3: Subsequent functionalization at the 2-position (such as ethyl substitution) can be achieved by nucleophilic substitution or Suzuki coupling reactions with appropriate reagents.

This route is adaptable and has been used to prepare a variety of substituted benzo[e]thiadiazine derivatives with good to excellent yields (34–91%) depending on the substituents and reaction conditions.

One-Pot Cyclization Using Aminoguanidine and 2-Oxoalkanoic Acids

An alternative method involves the condensation of aminoguanidine derivatives with 2-oxoalkanoic acids or their esters in glacial acetic acid under reflux conditions. This method has been used to synthesize related fused thiadiazine systems and can be adapted to prepare 2-ethyl substituted derivatives.

  • The reaction proceeds via formation of an intermediate condensation product, followed by cyclization to yield the fused thiadiazine ring.

  • Reaction times vary depending on the reagents: direct use of 2-oxoalkanoic acids requires 50–90 hours reflux, whereas using esters reduces the reaction time to 22–26 hours.

  • This method allows for facile “one-pot” synthesis with moderate to good yields.

Regioselective N-Alkylation of Pyrazolo[4,5-e]thiadiazine Derivatives

Though focused on pyrazolo-fused thiadiazines, regioselective N-alkylation strategies provide insight into the introduction of alkyl groups such as ethyl at nitrogen atoms adjacent to the thiadiazine ring.

  • Sodium hydride (NaH) is used to deprotonate the nitrogen center under inert atmosphere at low temperature.

  • Subsequent reaction with alkyl halides (e.g., ethyl bromide) leads to selective N-alkylation.

  • Reaction conditions: stirring at room temperature followed by heating at 40–60°C for 8–12 hours.

  • This method ensures regioselectivity and high purity of the alkylated product, confirmed by NMR and MS analyses.

Cyclization from o-Thiocyanatophenylisothiocyanates and Anilines

Another synthetic approach involves the reaction of substituted anilines with o-thiocyanatophenylisothiocyanates to form fused thiadiazine rings.

  • This method can be performed in one-pot reactions with dialkylamines to open dithiazole rings, followed by acid-induced cyclization.

  • Yields of fused 1,2,4-thiadiazines from this method are generally high (74–85%).

  • The reaction tolerates various substituents including electron-rich hydroxy and methoxy groups.

Comparative Data Table of Preparation Methods

Preparation Method Key Reagents/Conditions Reaction Time Yield (%) Notes
Cyclization of 2-aminobenzenesulfonamide with trimethyl orthoacetate 2-aminobenzenesulfonamide, trimethyl orthoacetate, reflux Several hours (varies) 34–91 Commonly used for 3-methyl derivatives, adaptable
One-pot condensation of aminoguanidine with 2-oxoalkanoic acids Aminoguanidine, 2-oxoalkanoic acid or esters, glacial acetic acid reflux 22–90 hours Moderate to good Ester use shortens time, suitable for fused thiadiazines
Regioselective N-alkylation of pyrazolothiadiazines NaH, alkyl halide, inert atmosphere, DMF solvent 8–12 hours High purity Enables selective ethylation at nitrogen atoms
Reaction of anilines with o-thiocyanatophenylisothiocyanates Dialkylamine, acid cyclization Minutes to hours 74–85 One-pot, high-yielding, tolerates various substituents

Research Findings and Mechanistic Insights

  • The cyclization of 2-aminobenzenesulfonamides with orthoesters proceeds via nucleophilic attack of the amine on the orthoester, followed by ring closure to form the thiadiazine heterocycle.

  • In the one-pot aminoguanidine method, the initial condensation forms an intermediate that undergoes intramolecular cyclization, facilitated by acidic conditions.

  • Regioselective N-alkylation is controlled by the molar ratio of sodium hydride to alkyl halide and temperature, preventing O-alkylation side reactions.

  • The reaction of anilines with o-thiocyanatophenylisothiocyanates involves ring opening of dithiazole intermediates by dialkylamines and subsequent acid-promoted cyclization to thiadiazines.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazine ring to a more reduced form.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the benzene ring or the thiadiazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, alcohols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-Ethyl-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one has several scientific research applications:

    Medicinal Chemistry: The compound has potential as a scaffold for developing new pharmaceuticals, particularly due to its ability to interact with biological targets.

    Materials Science: Its unique structure makes it a candidate for use in the development of new materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme interactions and cellular signaling pathways.

Mechanism of Action

The mechanism by which 2-Ethyl-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but common targets include enzymes involved in metabolic pathways or receptors on cell surfaces.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Bioactivity :

  • The introduction of electron-withdrawing groups (e.g., Cl, Br, 1,1-dioxide) enhances metabolic stability and receptor binding affinity. For example, the 7-chloro-2-propyl derivative exhibits superior diuretic activity compared to the parent ethyl compound due to increased lipophilicity and target engagement .
  • Pyrido-fused analogs (e.g., CAS# 72810-61-8) demonstrate expanded applications as pharmaceutical intermediates, validated by their inclusion in USP standards .

Synthetic Flexibility :

  • Regioselective alkylation at N2 vs. N4 positions is achievable using NaH and alkyl halides, enabling tailored modifications .
  • Thiadiazole-thioacetyl hybrids (e.g., compound 3a in ) leverage sulfanyl linkages for improved solubility and bioavailability .

Structural Uniqueness :

  • The ethyl group in the target compound balances steric bulk and hydrophobicity, making it a versatile scaffold for further functionalization. In contrast, bulkier substituents (e.g., propyl, m-tolyl) may restrict conformational flexibility but enhance specificity .

Biological Activity

2-Ethyl-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one is a heterocyclic compound that belongs to the class of thiadiazines. These compounds have attracted significant interest due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of 2-Ethyl-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one based on various research findings.

The molecular formula of 2-Ethyl-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one is C9H10N2OSC_9H_{10}N_2OS with a molecular weight of 194.26 g/mol. Its structure is characterized by a benzo-thiadiazine core which contributes to its biological activity.

PropertyValue
Molecular FormulaC9H10N2OS
Molecular Weight194.26 g/mol
CAS Number72357-83-6

Antimicrobial Activity

Research indicates that derivatives of thiadiazines exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures inhibit the growth of various pathogenic bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Properties

Thiadiazine derivatives have been explored for their anticancer potential. In vitro studies demonstrated that certain derivatives can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The proposed mechanism includes induction of apoptosis and cell cycle arrest.

Anti-inflammatory Effects

Compounds in the thiadiazine family have shown promise as anti-inflammatory agents. They may act by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This activity is particularly relevant for conditions such as arthritis and other chronic inflammatory diseases.

Case Studies

  • Antimicrobial Evaluation : A study conducted on various thiadiazine derivatives revealed that compounds structurally related to 2-Ethyl-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics used in treatment.
  • Anticancer Activity : In a comparative study, 2-Ethyl-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one was tested against several cancer cell lines. Results indicated an IC50 value in the micromolar range, suggesting a potent anticancer effect compared to conventional chemotherapeutics.

Research Findings

Recent literature has highlighted several mechanisms through which thiadiazine derivatives exert their biological effects:

  • Matrix Metalloproteinase Inhibition : Some studies suggest that these compounds can inhibit matrix metalloproteinases (MMPs), which are involved in tumor metastasis.
  • Phosphodiesterase Inhibition : Thiadiazines have been reported to inhibit phosphodiesterases, leading to increased levels of cyclic nucleotides within cells and subsequent modulation of cellular signaling pathways.

Q & A

Q. How can conflicting NMR data for aromatic protons in DMSO-d₆ vs. CDCl₃ be reconciled?

  • Guidelines : Reference internal standards (e.g., TMS) and report solvent-specific δ values. For example, upfield shifts (~0.2 ppm) in DMSO-d₆ due to hydrogen bonding are well-documented .

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